molecular formula C12H8ClFN2O B5364906 2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide

2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide

Cat. No.: B5364906
M. Wt: 250.65 g/mol
InChI Key: ZXXFCWUJITUVML-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide is an organic compound that features a benzamide core substituted with chlorine, fluorine, and a pyridinyl group

Properties

IUPAC Name

2-chloro-4-fluoro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFCWUJITUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzoyl chloride and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 2-chloro-4-fluorobenzoyl chloride is added dropwise to a solution of 3-aminopyridine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

    Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: The compound serves as a tool for probing biological systems and elucidating mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(pyridin-2-yl)benzamide
  • 2-chloro-4-fluoro-N-(pyridin-4-yl)benzamide
  • 2-chloro-4-fluoro-N-(quinolin-3-yl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the pyridinyl group, influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

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